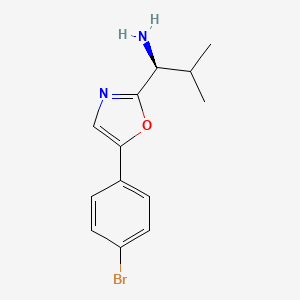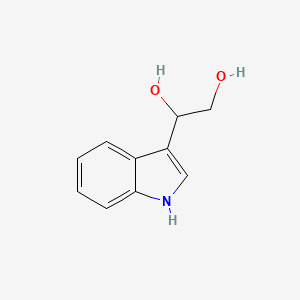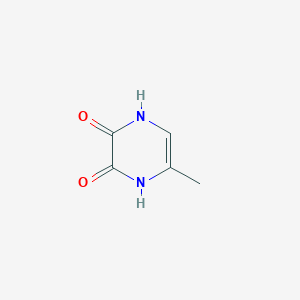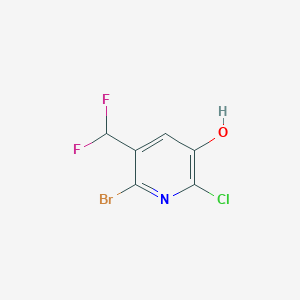![molecular formula C17H11NO4 B15244225 [1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- CAS No. 848640-85-7](/img/structure/B15244225.png)
[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzopyrano and indole moiety fused together. The presence of these two moieties imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and benzopyrano moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Benzopyrano[2,3-b]indole: Another compound with a fused benzopyrano and indole moiety.
Uniqueness
The unique combination of the benzopyrano and indole moieties in 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
848640-85-7 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-(10-oxo-1H-chromeno[2,3-f]indol-4-yl)acetic acid |
InChI |
InChI=1S/C17H11NO4/c19-15(20)8-11-9-5-6-18-13(9)7-12-16(21)10-3-1-2-4-14(10)22-17(11)12/h1-7,18H,8H2,(H,19,20) |
InChI Key |
CLRIUFLEKJIYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=CN4)C(=C3O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


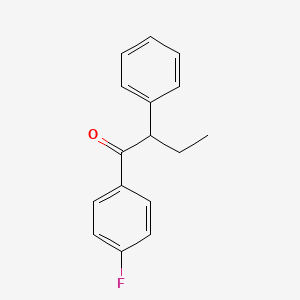
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
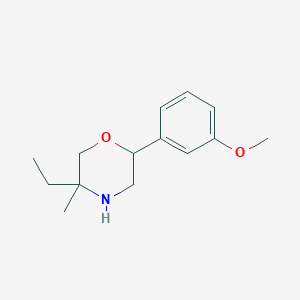
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
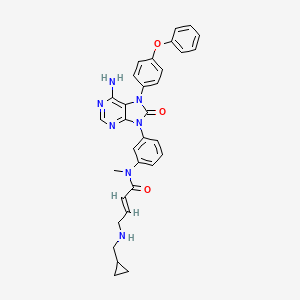
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
